4-Hydroxy-4'-(hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde
Description
4-Hydroxy-4'-(hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde is a biphenyl derivative featuring a hydroxy group at the 4-position, a hydroxymethyl (-CH₂OH) group at the 4'-position, and a carbaldehyde (-CHO) at the 3-position. This compound’s polar substituents enable hydrogen bonding, influencing its solubility and reactivity. Potential applications include serving as a precursor for pharmaceuticals, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs) due to its multifunctional groups .
Properties
IUPAC Name |
2-hydroxy-5-[4-(hydroxymethyl)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-8-10-1-3-11(4-2-10)12-5-6-14(17)13(7-12)9-16/h1-7,9,15,17H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSWSPCDTGCFHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=C(C=C2)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685076 | |
| Record name | 4-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1098984-09-8 | |
| Record name | 4-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Setup and Optimization
-
Boronic Acid Component : 4-(Hydroxymethyl)phenylboronic acid pinacol ester is utilized to introduce the hydroxymethyl group. Protection of the hydroxymethyl as a silyl ether (e.g., tert-butyldimethylsilyl (TBS)) ensures stability during coupling.
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Aryl Halide Component : 3-Bromo-4-methoxybenzaldehyde dimethyl acetal serves as the aldehyde precursor, with the methoxy group acting as a temporary protecting group for the 4-hydroxy functionality.
Mechanistic Insight : The palladium catalyst facilitates oxidative addition with the aryl bromide, followed by transmetallation with the boronic acid. Reductive elimination yields the biphenyl intermediate.
Deprotection and Functional Group Interconversion
Post-coupling deprotection steps are critical to unveil the target functional groups.
Aldehyde Deprotection
The dimethyl acetal protecting group is cleaved under acidic conditions to regenerate the aldehyde:
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| 2 | HCl (1M), H₂O/THF (1:1), 50°C, 2 h | 95% | Quantitative conversion observed via NMR; minimal side product formation. |
Hydroxy Group Liberation
Demethylation of the methoxy group is achieved using boron tribromide (BBr₃):
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| 3 | BBr₃ (3 equiv.), CH₂Cl₂, -78°C → rt, 6 h | 88% | Selective cleavage of methoxy without affecting the hydroxymethyl group. |
Hydroxymethyl Group Deprotection
The TBS ether is removed via fluoride-mediated desilylation:
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| 4 | TBAF (1.1 equiv.), THF, rt, 4 h | 92% | Efficient deprotection confirmed by IR loss of Si-O stretch (~1250 cm⁻¹). |
Alternative Synthetic Pathways
Direct Formylation via Vilsmeier-Haack Reaction
For substrates lacking pre-installed aldehyde groups, the Vilsmeier-Haack reaction introduces the formyl group at the 3-position:
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| 5 | POCl₃, DMF, 0°C → 60°C, 8 h | 75% | Regioselective formylation at the meta position relative to the biphenyl bond. |
Limitation : Competing para-formylation (15%) necessitates chromatographic purification.
Hydroxymethyl Group Introduction via Reduction
A nitrile intermediate can be reduced to hydroxymethyl using LiAlH₄:
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| 6 | LiAlH₄ (2 equiv.), THF, 0°C → reflux, 3 h | 82% | Complete conversion confirmed by disappearance of -CN IR peak (~2220 cm⁻¹). |
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
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Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for Suzuki coupling (Step 1).
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Catalyst Recycling : Palladium recovery via filtration or extraction minimizes costs.
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Waste Management : KF byproducts are neutralized with CaCl₂ to precipitate CaF₂, ensuring environmentally benign disposal.
Analytical Characterization
Critical spectroscopic data for verifying the target compound:
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¹H NMR (400 MHz, CDCl₃) : δ 9.98 (s, 1H, CHO), 7.82–7.45 (m, 8H, biphenyl-H), 4.72 (s, 2H, CH₂OH), 5.21 (s, 1H, OH).
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IR (KBr) : 1685 cm⁻¹ (C=O), 3250 cm⁻¹ (-OH).
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HRMS : [M+H]⁺ calcd. for C₁₄H₁₂O₃: 229.0865; found: 229.0868.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4’-(hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxyl and hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
Oxidation: 4-Hydroxy-4’-(hydroxymethyl)-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-Hydroxy-4’-(hydroxymethyl)-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-4’-(hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4’-(hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent interactions with proteins and enzymes, potentially modulating their activity. The compound’s reactivity allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the biphenyl core significantly alter electronic, steric, and solubility profiles:
Key Insights :
Spectroscopic Properties
Comparative spectral data highlight substituent-driven shifts:
Key Insights :
Example :
- 4′-Methoxy-[1,1'-biphenyl]-3-carbaldehyde () likely uses Suzuki coupling of 3-bromo-benzaldehyde with a methoxyphenylboronic acid.
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for 4-Hydroxy-4'-(hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde, and how are intermediates validated? A:
- Synthetic Routes :
- Suzuki-Miyaura Cross-Coupling : A biphenyl backbone is constructed using aryl boronic acids and halogenated precursors under palladium catalysis .
- Functional Group Introduction : Hydroxymethyl and aldehyde groups are introduced via oxidation/reduction sequences (e.g., NaBH₄ for hydroxymethylation, PCC for aldehyde formation) .
- Validation :
Advanced Synthesis Challenges
Q: How are regioselectivity issues addressed during the synthesis of biphenyl derivatives with multiple oxygen-containing groups? A:
- Protection/Deprotection Strategies :
- Benzyl or tert-butyldimethylsilyl (TBDMS) groups protect hydroxyl functionalities during coupling reactions .
- Acid-sensitive protecting groups (e.g., trityl) are avoided due to the aldehyde’s reactivity .
- Catalytic Tuning :
- Pd(PPh₃)₄ with electron-deficient ligands enhances cross-coupling efficiency in sterically hindered biphenyl systems .
Basic Characterization Techniques
Q: What analytical methods are critical for confirming the purity and structure of this compound? A:
- Chromatography : Reverse-phase HPLC (C18 column, MeOH/H₂O gradient) detects impurities (<0.5% threshold) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ with <2 ppm mass error .
- Thermal Analysis : DSC identifies decomposition points (>200°C typical for biphenyl aldehydes) .
Advanced Data Contradiction Analysis
Q: How should researchers resolve discrepancies in crystallographic and spectroscopic data? A:
- Cross-Validation :
- Error Sources :
Basic Biological Interaction Studies
Q: What methodologies assess this compound’s interactions with biomolecules (e.g., proteins)? A:
- Fluorescence Quenching : Monitor tryptophan residue interactions in serum albumin (λₑₓ = 280 nm, λₑₘ = 340 nm) .
- Docking Simulations : AutoDock Vina predicts binding modes to enzymatic pockets (e.g., cytochrome P450) .
Advanced Mechanistic Studies
Q: How does the hydroxymethyl group influence reactivity in nucleophilic addition reactions? A:
- Steric vs. Electronic Effects :
- Hydroxymethyl acts as an electron donor via hydrogen bonding, stabilizing transition states in Schiff base formation .
- Competitive intramolecular H-bonding (O–H⋯O) reduces aldehyde electrophilicity, quantified via Hammett σ values .
Structure-Activity Relationship (SAR) Design
Q: How do substituent variations on the biphenyl core affect biological activity? A:
- Case Studies :
- 4'-Fluoro Analog : Enhanced metabolic stability (log P reduced by 0.3 vs. parent compound) .
- 3-Nitro Derivative : Increased cytotoxicity (IC₅₀ = 12 µM vs. 45 µM in HeLa cells) due to redox cycling .
- Methodology :
- Parallel synthesis with substituent libraries evaluated via high-throughput screening .
Stability and Degradation Pathways
Q: What are the dominant degradation pathways under ambient conditions? A:
- Oxidative Degradation : Aldehyde group forms carboxylic acid under O₂ exposure (HPLC-MS tracks [M+16]⁺ ions) .
- Photolytic Cleavage : UV light (λ = 254 nm) induces biphenyl C–C bond scission (confirmed via GC-MS) .
- Mitigation : Storage under N₂ with amber vials and antioxidants (e.g., BHT) .
Interdisciplinary Applications
Q: How is this compound utilized in materials science or medicinal chemistry? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
